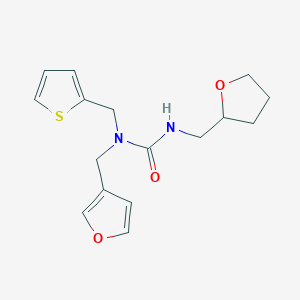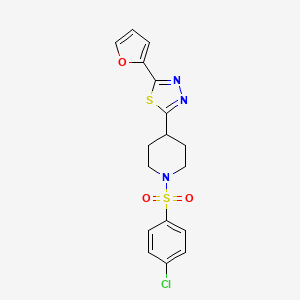![molecular formula C23H16ClN3O B2808152 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-09-4](/img/structure/B2808152.png)
1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The presence of the pyrazole and phenyl groups may also contribute to its properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a pyrazole ring and phenyl groups attached. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Applications De Recherche Scientifique
Quinoxaline and Its Derivatives
Quinoxaline derivatives, closely related to quinolines, are utilized in dyes, pharmaceuticals, and antibiotics due to their antimicrobial and antitumoral properties. They are synthesized through condensation reactions and have been explored for their potential in catalysis and as ligands in various chemical reactions (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives demonstrate significant effectiveness as anticorrosive materials. The high electron density and ability to form stable chelating complexes with metallic surfaces highlight their utility in protecting against metallic corrosion, a vital application in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives for optoelectronic applications emphasizes their importance in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. These compounds are integral to creating novel materials for organic light-emitting diodes (OLEDs) and solar cells (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Anticancer Activity
The quinazoline nucleus has been extensively studied for its anticancer properties, particularly against colorectal cancer. Modifications to the quinazoline structure yield derivatives with significant biological activity, offering a promising avenue for developing new anticancer agents with specific gene and protein modulation capabilities (N. Moorthy, Madan Singh, Vivek Chandraker, C. Karthikeyan, 2023).
Mécanisme D'action
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, have been known to exhibit anticancer activities through the inhibition of various targets such as tubulin polymerization, different kinases, and topoisomerases .
Mode of Action
Quinoline derivatives often interact with their targets by binding to the active sites, leading to the inhibition of the target’s function . This can result in the disruption of crucial cellular processes, such as cell division, signal transduction, or DNA replication, thereby exerting their therapeutic effects.
Biochemical Pathways
Given the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to cell division, signal transduction, and dna replication .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.
Result of Action
Given the known targets and modes of action of quinoline derivatives, it can be inferred that the compound may lead to cell cycle arrest, apoptosis, or inhibition of cell proliferation .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXACUMKHZMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

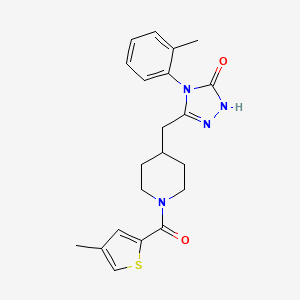
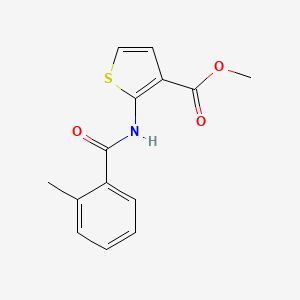
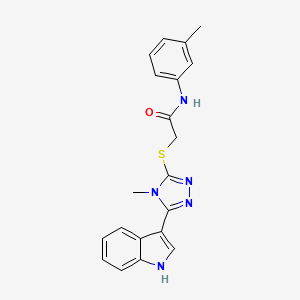
![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)

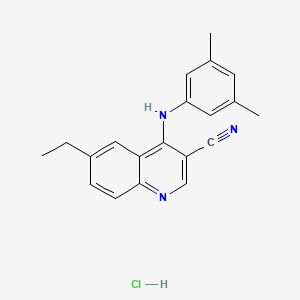
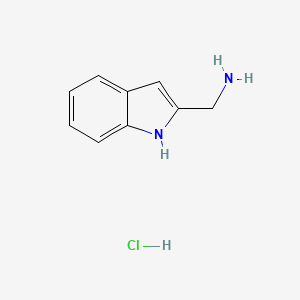
![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)
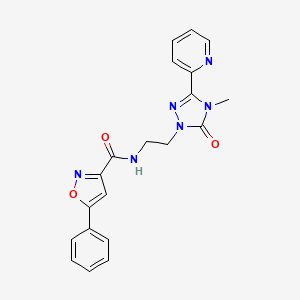
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)
